

The Pharmacology of NPS-2143 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: NPS-2143 hydrochloride

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NPS-2143 hydrochloride is a potent and selective, orally active antagonist of the Calcium-Sensing Receptor (CaSR), positioning it as a significant tool in pharmacological research and a potential therapeutic agent.[1][2][3] This technical guide provides a comprehensive overview of the pharmacology of NPS-2143, detailing its mechanism of action, pharmacodynamics, and pharmacokinetics. It is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

NPS-2143 functions as a "calcilytic" agent, a negative allosteric modulator of the CaSR.[2][4] The CaSR, a G-protein coupled receptor, plays a pivotal role in maintaining calcium homeostasis.[5] NPS-2143 binds to the transmembrane domain of the CaSR, distinct from the orthosteric calcium-binding site.[6] This allosteric binding inhibits the intracellular signaling cascade typically initiated by the activation of the CaSR by extracellular calcium.[7] The primary consequence of this antagonism in the parathyroid gland is the stimulation of parathyroid hormone (PTH) secretion.[3][8]

The downstream signaling pathways affected by NPS-2143's antagonism of the CaSR are multifaceted. The CaSR couples to several G-proteins, primarily $G\alpha q/11$ and $G\alpha i/o$. NPS-2143, by inhibiting CaSR activation, modulates these pathways.





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CaSR Signaling Pathway and NPS-2143 Inhibition.

Pharmacodynamics

The pharmacodynamic effects of NPS-2143 have been characterized through a series of in vitro and in vivo studies.

In Vitro Activity

NPS-2143 demonstrates potent antagonistic activity at the CaSR in cellular assays.

Parameter	Cell Line	Assay	Value	Reference(s)
IC50	HEK293 cells expressing human CaSR	Inhibition of cytoplasmic Ca ²⁺ increase	43 nM	[1][3][9]
EC50	Bovine parathyroid cells	Stimulation of PTH secretion	41 nM	[3][8][9]

In Vivo Activity

In vivo studies in animal models have confirmed the calcilytic effects of NPS-2143.



Animal Model	Dose and Route	Key Findings	Reference(s)
Normal Rats	Intravenous infusion	Rapid and significant increase in plasma PTH levels.	[3][9]
Normal Rats	1 mg/kg, i.v.	4- to 5-fold increase in plasma PTH levels.	[3]
Osteopenic Ovariectomized (OVX) Rats	Daily oral administration	Sustained increase in plasma PTH and increased bone turnover.	[4]

Pharmacokinetics

Limited pharmacokinetic data for NPS-2143 is available from preclinical studies. A notable characteristic is its prolonged half-life.

Parameter	Species	Finding	Reference(s)
Half-life	Rats	After oral administration, a prolonged elevation of PTH for over 4 hours was observed, suggesting a long half-life.	[4][10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

In Vitro Assays

This assay measures the ability of NPS-2143 to inhibit the increase in intracellular calcium concentration ($[Ca^{2+}]i$) mediated by CaSR activation.

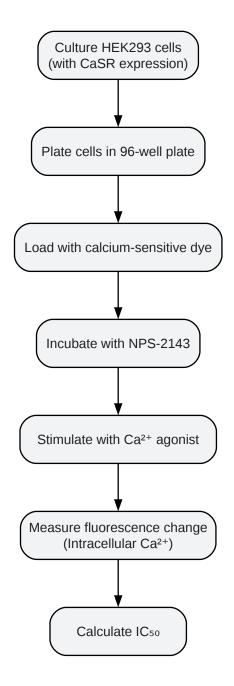
Foundational & Exploratory





- Cell Culture: Human Embryonic Kidney (HEK293) cells stably or transiently transfected with the human CaSR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.
- Transfection (for transient expression): Cells are transfected with a plasmid encoding the human CaSR using a suitable transfection reagent.
- Assay Procedure:
 - Cells are plated in 96-well plates.
 - After 24-48 hours, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
 - Cells are washed and incubated in a buffer with a basal calcium concentration.
 - NPS-2143 at various concentrations is added to the wells and incubated for a short period.
 - The fluorescence is monitored using a plate reader.
 - An agonist (e.g., a solution with a higher calcium concentration) is added to stimulate the CaSR.
 - The change in fluorescence, indicative of the change in [Ca²⁺]i, is recorded over time.
- Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition of the agonist-induced calcium response against the concentration of NPS-2143.





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Workflow for CaSR Functional Assay in HEK293 Cells.

This assay assesses the ability of NPS-2143 to stimulate the secretion of PTH from primary parathyroid cells.

- Cell Preparation:
 - Fresh bovine parathyroid glands are obtained.



- The glands are minced and subjected to enzymatic digestion (e.g., with collagenase and DNase) to obtain a single-cell suspension.
- The dispersed cells are washed and resuspended in a culture medium.
- Assay Procedure:
 - The parathyroid cells are plated in multi-well plates.
 - Cells are pre-incubated in a medium with a defined calcium concentration.
 - NPS-2143 at various concentrations is added to the wells.
 - The cells are incubated for a specific period (e.g., 1-2 hours).
 - The supernatant (culture medium) is collected.
- PTH Measurement: The concentration of PTH in the supernatant is quantified using a specific immunoassay (e.g., ELISA or radioimmunoassay).
- Data Analysis: The EC₅₀ value is determined by plotting the amount of PTH secreted against the concentration of NPS-2143.

In Vivo Models

This model is used to evaluate the effect of NPS-2143 on bone metabolism in a state of estrogen deficiency, mimicking postmenopausal osteoporosis.

- Animal Model: Adult female Sprague-Dawley or Wistar rats are used.
- Surgical Procedure:
 - Animals are anesthetized.
 - A bilateral ovariectomy is performed to induce estrogen deficiency. Sham-operated animals undergo a similar surgical procedure without the removal of the ovaries.
- Drug Administration: After a recovery period and confirmation of osteoporosis development (typically several weeks), NPS-2143 is administered orally on a daily basis. A vehicle control



group receives the formulation without the active compound.

• Endpoint Analysis:

- Biochemical Markers: Blood samples are collected to measure plasma levels of PTH,
 calcium, and markers of bone turnover (e.g., alkaline phosphatase, osteocalcin).
- Bone Mineral Density (BMD): BMD is measured using techniques like dual-energy X-ray absorptiometry (DXA).
- Histomorphometry: Bones (e.g., femur, tibia) are collected for histological analysis to assess bone structure and cellular activity (osteoblast and osteoclast numbers and activity).

The potential neuroprotective effects of NPS-2143 have been investigated in models of Alzheimer's disease. One common approach involves the administration of amyloid-beta (Aβ) to induce AD-like pathology.

- · Animal Model: Mice or rats are commonly used.
- Induction of AD-like Pathology: Aβ oligomers or fibrils are administered, typically via intracerebroventricular (ICV) injection, to mimic the amyloid plagues characteristic of AD.
- Drug Administration: NPS-2143 is administered to the animals, often before or after the $A\beta$ injection, to assess its preventative or therapeutic effects.

Endpoint Analysis:

- Behavioral Tests: Cognitive function is assessed using tests such as the Morris water maze or Y-maze to evaluate learning and memory.
- Biochemical Analysis: Brain tissue is analyzed for levels of Aβ, tau phosphorylation, and markers of neuroinflammation (e.g., cytokines).
- Histology: Brain sections are examined for the presence of amyloid plaques, neurofibrillary tangles, and neuronal loss.



The anti-inflammatory properties of NPS-2143 have been studied in a mouse model of acute lung injury.

- Animal Model: Mice (e.g., C57BL/6) are used.
- Induction of ALI: Lipopolysaccharide (LPS), a component of the outer membrane of Gramnegative bacteria, is administered intratracheally or intranasally to induce a robust inflammatory response in the lungs.
- Drug Administration: NPS-2143 is typically administered prior to the LPS challenge.
- Endpoint Analysis:
 - Bronchoalveolar Lavage (BAL) Fluid Analysis: The BAL fluid is collected to measure the influx of inflammatory cells (e.g., neutrophils) and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
 - Lung Histology: Lung tissue is examined for signs of inflammation, edema, and tissue damage.
 - Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in lung tissue is a marker of neutrophil infiltration.

Therapeutic Potential

The unique pharmacological profile of NPS-2143 has led to its investigation in several therapeutic areas:

- Osteoporosis: By stimulating the endogenous pulsatile release of PTH, NPS-2143 has been explored as an anabolic agent for the treatment of osteoporosis.[2][4]
- Neurodegenerative Diseases: Its ability to modulate CaSR signaling has prompted research into its potential neuroprotective effects in conditions like Alzheimer's disease, where CaSR dysregulation may contribute to pathology.[11][12]
- Inflammatory Conditions: NPS-2143 has shown anti-inflammatory effects in preclinical models of acute lung injury and asthma, suggesting a role for the CaSR in inflammatory processes.[13][14]



 Hypoparathyroidism: As a calcilytic, NPS-2143 has the potential to treat hypocalcemia in activating CaSR mutations.[7]

Summary and Future Directions

NPS-2143 hydrochloride is a well-characterized and selective antagonist of the Calcium-Sensing Receptor. Its ability to stimulate PTH secretion and modulate CaSR signaling pathways has established it as a valuable research tool and a compound with therapeutic potential across multiple disease areas. Further research is warranted to fully elucidate its clinical utility, particularly concerning its long-term efficacy and safety in chronic conditions. The development of second-generation calcilytics with optimized pharmacokinetic and pharmacodynamic profiles continues to be an active area of investigation.

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